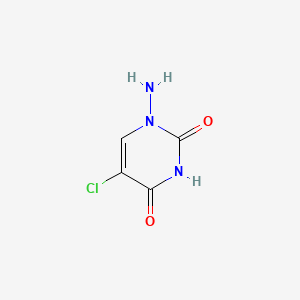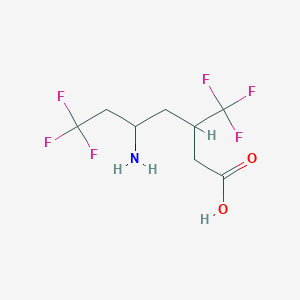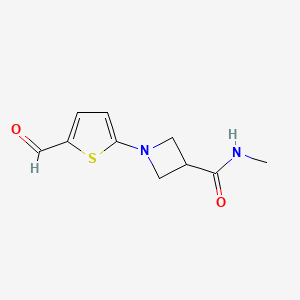
1-(5-Formylthiophen-2-yl)-N-methylazetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Formylthiophen-2-yl)-N-methylazetidine-3-carboxamide is a compound that features a thiophene ring substituted with a formyl group at the 5-position and an azetidine ring substituted with a carboxamide group at the 3-position
Preparation Methods
The synthesis of 1-(5-Formylthiophen-2-yl)-N-methylazetidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiophene ring followed by the introduction of the formyl group. The azetidine ring is then constructed, and the carboxamide group is introduced through amidation reactions. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled temperatures .
Chemical Reactions Analysis
1-(5-Formylthiophen-2-yl)-N-methylazetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. .
Scientific Research Applications
1-(5-Formylthiophen-2-yl)-N-methylazetidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized thiophene derivatives
Mechanism of Action
The mechanism of action of 1-(5-Formylthiophen-2-yl)-N-methylazetidine-3-carboxamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The thiophene ring may interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and target molecules .
Comparison with Similar Compounds
1-(5-Formylthiophen-2-yl)-N-methylazetidine-3-carboxamide can be compared with other thiophene derivatives and azetidine-containing compounds:
Thiophene Derivatives: Compounds like 5-formyl-2-thiopheneboronic acid and 1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea share similar structural features but differ in their functional groups and biological activities.
Azetidine-Containing Compounds: Compounds such as N-[1-(5-formylthiophen-2-yl)ethyl]methanesulfonamide have similar azetidine rings but differ in their substituents and applications
Properties
Molecular Formula |
C10H12N2O2S |
|---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
1-(5-formylthiophen-2-yl)-N-methylazetidine-3-carboxamide |
InChI |
InChI=1S/C10H12N2O2S/c1-11-10(14)7-4-12(5-7)9-3-2-8(6-13)15-9/h2-3,6-7H,4-5H2,1H3,(H,11,14) |
InChI Key |
NGVNPKOUUSAZEC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1CN(C1)C2=CC=C(S2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



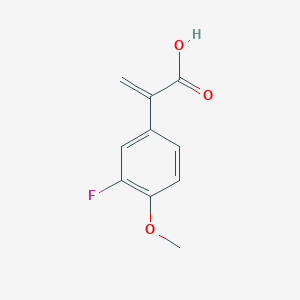

![5-Methoxy-1-methyl-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B13211324.png)
![{7-Methyl-1,8-dioxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13211329.png)
![1,1-Dimethyl-2,6-dioxaspiro[4.6]undec-8-ene](/img/structure/B13211332.png)

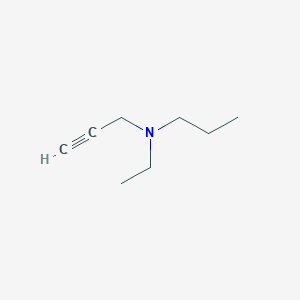
![{7-Oxa-1-azaspiro[4.4]nonan-8-yl}methanol](/img/structure/B13211353.png)


![Methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate](/img/structure/B13211406.png)
